1-Acetyltrichilinin

Beschreibung

BenchChem offers high-quality 1-Acetyltrichilinin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyltrichilinin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H42O9 |

|---|---|

Molekulargewicht |

570.7 g/mol |

IUPAC-Name |

[16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate |

InChI |

InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3 |

InChI-Schlüssel |

SAEWWOQZFBDINP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Botanical Treasury: Unearthing 1-Acetyltrichilinin from its Natural Source

A comprehensive examination of the origins, isolation, and biological context of the limonoid 1-Acetyltrichilinin, tailored for researchers, scientists, and drug development professionals.

Executive Summary

1-Acetyltrichilinin, a complex tetranortriterpenoid, belongs to the limonoid class of secondary metabolites. This technical guide delineates the natural source of this compound, providing an in-depth overview of its isolation and the biological context of its parent organism. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for its extraction and characterization. Furthermore, a proposed workflow for the bioactivity screening of 1-Acetyltrichilinin is visualized, offering a logical framework for future research endeavors.

Natural Source and Botanical Context

1-Acetyltrichilinin is a natural product isolated from trees of the genus Trichilia, which belongs to the Meliaceae family, commonly known as the mahogany family.[1][2][3] This genus comprises a diverse group of trees and shrubs distributed throughout tropical regions of the Americas, Africa, and Asia. Species within the Trichilia genus are well-documented for their rich production of limonoids, a class of chemically complex and biologically active compounds.[1][2]

Specifically, the isolation of a closely related, and likely identical, compound, 7-acetyltrichilin A, has been reported from the bark of Trichilia emetica and the root bark of Trichilia roka .[4][5] Trichilia emetica, commonly known as the Natal mahogany, is a large evergreen tree native to Africa, recognized in traditional medicine for various therapeutic properties.[4] Trichilia roka is also an African species known for its production of insect antifeedant compounds.[5] The nomenclature of these compounds can be complex, and "1-Acetyltrichilinin" is a structural descriptor that may be used interchangeably with other names in the literature for the same core molecule.

Quantitative Data from Isolation Studies

The yield of 1-Acetyltrichilinin and related limonoids from their natural sources can vary depending on the plant part, geographical location, and extraction methodology. The following table summarizes the quantitative data extracted from key publications.

| Compound Name | Plant Species | Plant Part | Extraction Solvent | Yield | Reference |

| Trichilins (mixture) | Trichilia roka | Root bark | Not specified | Not specified | Nakatani et al., 1981 |

| 7-acetyltrichilin A | Trichilia roka | Root bark | Not specified | Not specified | Nakatani et al., 1981 |

| Nymania 1, Drageana 4, Trichilin A, Rohituka 3, Tr-B | Trichilia emetica | Stem bark | Methyl ethyl ketone | Not specified | Gunatilaka et al., 1998 |

Note: The original publications did not consistently provide specific percentage yields for individual compounds, often reporting the isolation from a larger extract.

Experimental Protocols

The isolation and structure elucidation of 1-Acetyltrichilinin and its analogues involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from the methodologies described in the primary literature.

Extraction of Limonoids from Trichilia Bark

-

Plant Material Collection and Preparation: The bark of Trichilia emetica or Trichilia roka is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as methyl ethyl ketone, ethyl acetate, or methanol to extract the limonoids.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of 1-Acetyltrichilinin

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane and aqueous methanol, followed by partitioning of the methanol fraction between chloroform and water.

-

Chromatography: The chloroform-soluble fraction, enriched with limonoids, is then subjected to multiple rounds of chromatography for purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC.

-

-

Crystallization: The purified fraction containing 1-Acetyltrichilinin can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain the pure compound.

Structure Elucidation

The chemical structure of 1-Acetyltrichilinin is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and esters.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Bioactivity and Proposed Experimental Workflow

Limonoids from the genus Trichilia, including the trichilins, are well-known for their potent insect antifeedant properties.[5] The mechanism of this activity is believed to involve the interaction of these compounds with gustatory receptors in insects, leading to feeding deterrence. However, specific signaling pathways within the insect that are modulated by 1-Acetyltrichilinin have not been extensively elucidated.

To systematically investigate the biological activities of 1-Acetyltrichilinin, the following experimental workflow is proposed.

Conclusion

1-Acetyltrichilinin is a fascinating and complex natural product derived from the Trichilia genus of the Meliaceae family. Its presence in plants with a history of use in traditional medicine, coupled with the known biological activities of related limonoids, underscores its potential for further scientific investigation. The detailed protocols for its isolation and characterization, along with the proposed workflow for bioactivity screening, provide a solid foundation for researchers and drug development professionals to explore the therapeutic and biotechnological applications of this valuable botanical compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by 1-Acetyltrichilinin to fully unlock its potential.

References

Chemical Structure Elucidation of 1-Acetyltrichilinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a member of the limonoid class of natural products, a group of highly oxygenated tetranortriterpenoids known for their complex structures and diverse biological activities. Isolated from plants of the Trichilia genus, particularly Trichilia emetica, these compounds have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 1-Acetyltrichilinin. The process relies on a synergistic combination of chromatographic separation, spectroscopic analysis, and logical deduction to unravel the intricate molecular architecture of this natural product. While the original primary literature detailing the complete elucidation of 1-Acetyltrichilinin specifically was not located during the compilation of this guide, the following sections present a generalized yet detailed workflow and data representation based on the well-established procedures for the closely related and co-isolated trichilin-class limonoids.

Isolation and Purification

The initial step in the structure elucidation of 1-Acetyltrichilinin involves its isolation from the source organism, typically the stem bark of Trichilia emetica. A general protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. The limonoids, including 1-Acetyltrichilinin, are typically found in the moderately polar fractions (e.g., ethyl acetate).

-

Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography: Fractions enriched with the target compound are further purified by repeated column chromatography over silica gel, employing isocratic or gradient elution with solvent systems optimized for the separation of closely related limonoids.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain 1-Acetyltrichilinin in high purity is achieved by preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Data Acquisition and Interpretation

The purified 1-Acetyltrichilinin is then subjected to a suite of spectroscopic techniques to determine its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization Source: Electrospray ionization (ESI) is commonly employed for polar molecules like limonoids.

-

Analysis Mode: The analysis is performed in positive ion mode to detect protonated molecules [M+H]+ or sodium adducts [M+Na]+.

-

Data Acquisition: The instrument is calibrated, and the exact mass of the molecular ion is measured.

| Parameter | Value | Interpretation |

| Molecular Formula | C32H42O9 | Determined from HRMS |

| Molecular Weight | 570.2829 | Calculated for C32H42O9 |

| HR-ESI-MS ([M+H]+) | m/z 571.2902 | Observed molecular ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent for limonoids.

-

Experiments: A standard suite of NMR experiments is performed, including:

-

¹H NMR (proton)

-

¹³C NMR (carbon-13)

-

DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of protons attached to each carbon.

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons.

-

Note: The following data is a representative compilation for a trichilin-type limonoid and may not be the exact values for 1-Acetyltrichilinin.

| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) |

| 1 | 78.5 | 3.95 (d, 8.5) |

| 2 | 45.2 | 2.10 (m) |

| 3 | 38.1 | 1.85 (m), 2.25 (m) |

| 4 | 35.6 | - |

| 5 | 48.9 | 2.80 (d, 12.0) |

| 6 | 34.2 | 2.55 (dd, 12.0, 3.0) |

| 7 | 170.1 | - |

| 8 | 50.1 | 2.95 (s) |

| 9 | 42.3 | - |

| 10 | 43.8 | - |

| 11 | 98.2 | 4.50 (s) |

| 12 | 72.5 | 5.50 (d, 3.0) |

| 13 | 46.1 | - |

| 14 | 139.8 | - |

| 15 | 125.1 | 5.90 (s) |

| 16 | 65.3 | 4.80 (d, 6.0) |

| 17 | 78.1 | 5.40 (s) |

| 20 | 120.5 | - |

| 21 | 141.2 | 7.35 (s) |

| 22 | 109.8 | 6.30 (s) |

| 23 | 143.1 | 7.40 (s) |

| 28 | 21.5 | 1.10 (s) |

| 29 | 18.9 | 1.05 (s) |

| 30 | 25.8 | 1.25 (s) |

| 1-OAc | 170.5, 21.1 | - |

| 7-OAc | 170.3, 20.9 | - |

Logical Workflow of Structure Elucidation

The process of elucidating the structure of 1-Acetyltrichilinin follows a logical progression, integrating data from various spectroscopic techniques.

Chemical Structure and Key Substructures

The combined spectroscopic data allows for the assembly of the final chemical structure of 1-Acetyltrichilinin. The HMBC and COSY correlations are particularly crucial in connecting the various substructures.

Conclusion

The structure elucidation of 1-Acetyltrichilinin is a meticulous process that relies on the careful application and interpretation of modern analytical techniques. The combination of chromatographic isolation with high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments provides the necessary data to piece together the complex molecular architecture of this bioactive limonoid. This guide outlines the fundamental steps and data required, providing a solid foundation for researchers and scientists working on the discovery and development of novel natural products. The detailed spectroscopic data, when obtained from the primary literature, serves as the ultimate fingerprint for the unequivocal identification of 1-Acetyltrichilinin.

1-Acetyltrichilinin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 117842-14-5 | [1] |

| Molecular Weight | 570.7 g/mol | [1] |

Introduction

1-Acetyltrichilinin is a naturally occurring seco-limonoid, a class of highly oxygenated terpenoids, isolated from the stem bark of the African medicinal plant Trichilia roka (Meliaceae).[2] Limonoids from the Meliaceae family are known for a wide range of biological activities, including insecticidal, antifeedant, and cytotoxic properties. This guide provides a comprehensive overview of the available technical information on 1-Acetyltrichilinin, focusing on its chemical properties, biological activity, and the methodologies for its study.

Biological Activity: Insect Antifeedant

1-Acetyltrichilinin has been identified as an insect antifeedant.[2] Antifeedants are compounds that deter feeding in insects, offering a potential mechanism for crop protection. The primary insecticidal and antifeedant activities of limonoids from the Meliaceae family have been extensively documented.

Experimental Protocols

Isolation of Limonoids from Trichilia Species

The following is a generalized protocol for the extraction and isolation of limonoids from Trichilia species, which can be adapted for the specific isolation of 1-Acetyltrichilinin.

Workflow for Limonoid Isolation

Caption: Generalized workflow for the isolation of limonoids from Trichilia species.

Methodology:

-

Plant Material Preparation: The stem bark of Trichilia roka is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent system. Common methods include maceration or Soxhlet extraction with solvents such as ethanol, methanol, or a mixture of n-hexane and ethyl acetate.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. Those showing the presence of the target compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure 1-Acetyltrichilinin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Mechanism of Action

The specific signaling pathways and the precise molecular mechanism of action for 1-Acetyltrichilinin's antifeedant activity have not been elucidated in the reviewed literature. However, the antifeedant effects of limonoids are generally believed to be mediated through the insect's gustatory system.

Proposed General Mechanism of Antifeedant Action

Caption: Postulated mechanism of action for limonoid antifeedants.

It is hypothesized that these compounds interact with specific protein receptors on the dendrites of chemosensory neurons in the insect's mouthparts. This interaction triggers a signal transduction cascade within the neuron, ultimately leading to a neural signal that is interpreted by the insect's central nervous system as a deterrent, resulting in the cessation of feeding. Further research is required to identify the specific receptors and downstream signaling pathways involved in the action of 1-Acetyltrichilinin.

Conclusion and Future Directions

1-Acetyltrichilinin is a promising natural product with demonstrated insect antifeedant properties. While its basic chemical and physical characteristics are known, there is a significant opportunity for further research to unlock its full potential. Key areas for future investigation include:

-

Quantitative Bioassays: Determining the specific effective concentrations (e.g., EC50) of 1-Acetyltrichilinin against a range of economically important insect pests.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its antifeedant activity. This could involve electrophysiological studies on insect gustatory neurons and molecular modeling to identify receptor binding sites.

-

Cytotoxicity and Pharmacological Screening: Investigating the potential cytotoxic effects of 1-Acetyltrichilinin against various cancer cell lines, as has been done for other limonoids from Trichilia species.

-

Synthetic and Semi-synthetic Studies: Exploring the synthesis of analogs of 1-Acetyltrichilinin to improve its potency, stability, and spectrum of activity.

A deeper understanding of the biological activities and mechanisms of 1-Acetyltrichilinin will be crucial for its potential development as a novel biopesticide or as a lead compound for drug discovery.

References

Navigating the Physicochemical Landscape of 1-Acetyltrichilinin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltrichilinin, a member of the limonoid class of tetranortriterpenoids, presents a promising scaffold for therapeutic development. However, its progression from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of 1-Acetyltrichilinin, drawing upon data from the broader limonoid class to establish a predictive framework in the absence of specific experimental results for this particular molecule. This document outlines key experimental protocols for determining these parameters and offers visual representations of relevant workflows to aid in the design of robust formulation and analytical strategies.

Introduction

Limonoids, including 1-Acetyltrichilinin, are a diverse group of highly oxygenated triterpenoid secondary metabolites found predominantly in citrus fruits and plants of the Meliaceae family.[1] While demonstrating a wide range of pharmacological activities, their therapeutic potential is often hampered by poor aqueous solubility.[2] This guide aims to provide researchers and drug development professionals with a foundational understanding of the critical solubility and stability characteristics of 1-Acetyltrichilinin, leveraging available data on analogous limonoids to inform preclinical development strategies.

Solubility Profile

Precise quantitative solubility data for 1-Acetyltrichilinin in a range of solvents is not currently available in the public domain. However, based on the known behavior of structurally similar limonoids, a qualitative and estimated quantitative solubility profile can be inferred. Limonoids are generally characterized by their lipophilic nature, leading to poor solubility in aqueous media and enhanced solubility in organic solvents.[2][3]

Table 1: Estimated Solubility of 1-Acetyltrichilinin in Various Solvents

| Solvent | Type | Estimated Solubility (mg/mL) | Reference Compound(s) |

| Water | Aqueous | Sparingly Soluble (~0.5 in 1:1 DMF:PBS) | Limonin[3] |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly Soluble | Limonin[3] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble (~10) | Limonin[3] |

| Dimethyl Formamide (DMF) | Organic | Soluble (~25) | Limonin[3] |

| Ethanol | Organic | Moderately Soluble | General Limonoid Behavior |

| Methanol | Organic | Moderately Soluble | General Limonoid Behavior |

| Acetonitrile | Organic | Slightly Soluble | General Limonoid Behavior |

Note: The solubility values presented are estimations based on data for the representative limonoid, limonin, and should be experimentally verified for 1-Acetyltrichilinin.

Stability Profile

The chemical stability of 1-Acetyltrichilinin is a critical parameter influencing its shelf-life, formulation, and in vivo performance. Stability studies are essential to identify degradation pathways and optimal storage conditions. While specific stability data for 1-Acetyltrichilinin is lacking, general degradation pathways for limonoids can be anticipated, including hydrolysis of ester groups and oxidation.

Factors Influencing Stability

-

pH: The stability of compounds with ester functionalities, such as the acetyl group in 1-Acetyltrichilinin, is often pH-dependent. Hydrolysis is typically accelerated under both acidic and alkaline conditions.[4]

-

Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of the Arrhenius equation.[4]

-

Light: Photodegradation can be a concern for complex organic molecules. Studies should be conducted to assess the impact of light exposure.

-

Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Table 2: Representative Stability-Indicating Conditions for Limonoids

| Condition | Stressor | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess degradation in alkaline conditions. |

| Oxidation | 3% H₂O₂, RT | To evaluate susceptibility to oxidation. |

| Thermal Stress | 60°C | To determine the effect of elevated temperature. |

| Photostability | ICH Q1B guidelines | To assess degradation upon light exposure. |

Experimental Protocols

To facilitate the experimental determination of solubility and stability for 1-Acetyltrichilinin, the following detailed protocols, adapted from standard pharmaceutical analysis methodologies, are provided.

Solubility Determination: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of 1-Acetyltrichilinin to a series of vials, each containing a different solvent of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of 1-Acetyltrichilinin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately nonpolar compounds like limonoids.[6]

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[6]

-

Detector: A UV detector is suitable for compounds with a chromophore. The detection wavelength should be optimized for maximum sensitivity.

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Stress Conditions: Expose solutions of 1-Acetyltrichilinin to the stress conditions outlined in Table 2.

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Peak Purity: Assess the purity of the 1-Acetyltrichilinin peak at each time point to ensure no co-eluting degradation products are present.

Potential Degradation Pathways

Based on the structure of 1-Acetyltrichilinin, several potential degradation pathways can be postulated. The presence of an acetyl ester suggests that hydrolysis to the corresponding alcohol is a likely route of degradation, particularly under acidic or basic conditions. The complex polycyclic structure may also be susceptible to oxidation.

Conclusion

While specific experimental data for 1-Acetyltrichilinin remains to be established, this technical guide provides a robust framework for approaching the critical aspects of its solubility and stability. By leveraging the knowledge base of the broader limonoid class and employing the standardized experimental protocols outlined herein, researchers and drug development professionals can systematically characterize the physicochemical properties of 1-Acetyltrichilinin. This foundational understanding is indispensable for the rational design of formulations, the development of reliable analytical methods, and the successful progression of this promising natural product towards clinical application. It is strongly recommended that the estimations and protocols provided in this guide be followed by rigorous experimental verification to obtain precise and accurate data for 1-Acetyltrichilinin.

References

- 1. Limonoid - Wikipedia [en.wikipedia.org]

- 2. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 1-Acetyltrichilinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a natural product with a complex chemical structure, suggesting the potential for diverse biological activities. While comprehensive preliminary biological screening data for this specific compound is not extensively documented in publicly available literature, this guide outlines a standard, hypothetical screening approach to evaluate its potential as a therapeutic agent. The methodologies, data presentation, and pathway analyses provided herein are based on established protocols for the initial assessment of novel natural products. This document serves as a technical blueprint for researchers aiming to investigate the biological properties of 1-Acetyltrichilinin and similar compounds.

Anticancer Activity Screening

A primary focus of natural product screening is the identification of cytotoxic effects against cancer cell lines. This initial assessment helps to determine the potential of a compound as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical quantitative data for the cytotoxic activity of 1-Acetyltrichilinin against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) for 1-Acetyltrichilinin | Positive Control (Doxorubicin) IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 ± 1.8 | 0.8 ± 0.1 |

| A549 | Lung Cancer | 25.3 ± 3.2 | 1.2 ± 0.2 |

| LS174 | Colon Cancer | 18.9 ± 2.5 | 1.0 ± 0.1 |

| MRC-5 | Normal Lung Fibroblast | > 100 | 5.6 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of 1-Acetyltrichilinin can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, LS174) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of 1-Acetyltrichilinin (e.g., 0.1 to 100 µM). A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the concentration of the compound and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Many anticancer compounds induce cell death through apoptosis. A potential mechanism for 1-Acetyltrichilinin could involve the activation of caspase cascades.

Anti-inflammatory Activity Screening

Natural products are a rich source of compounds with anti-inflammatory properties. A common initial screening assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Nitric Oxide Inhibition

The following table shows hypothetical data on the inhibition of NO production by 1-Acetyltrichilinin in RAW 264.7 murine macrophage cells.

| Compound | Concentration (µM) | NO Production (% of Control) | IC50 (µM) |

| 1-Acetyltrichilinin | 10 | 78.2 ± 5.1 | 22.4 ± 2.1 |

| 25 | 45.6 ± 3.9 | ||

| 50 | 21.3 ± 2.8 | ||

| L-NAME (Control) | 100 | 15.7 ± 2.0 | 8.5 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Griess Assay for Nitric Oxide

The anti-inflammatory potential of 1-Acetyltrichilinin can be assessed by measuring its effect on NO production in LPS-stimulated RAW 264.7 cells using the Griess assay.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of 1-Acetyltrichilinin for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A positive control (LPS alone) and a negative control (media alone) are included. L-NAME can be used as a positive inhibitor control.

-

Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm after 10 minutes of incubation at room temperature.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.

Antimalarial Activity Screening

The global need for new antimalarial drugs makes natural products an important source for lead compounds. A standard in vitro assay for antimalarial activity is the SYBR Green I-based fluorescence assay against Plasmodium falciparum.

Data Presentation: In Vitro Antiplasmodial Activity

The following table presents hypothetical data for the antiplasmodial activity of 1-Acetyltrichilinin against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

| P. falciparum Strain | IC50 (nM) for 1-Acetyltrichilinin | Positive Control (Chloroquine) IC50 (nM) |

| 3D7 (Chloroquine-sensitive) | 85.4 ± 9.7 | 15.2 ± 2.1 |

| Dd2 (Chloroquine-resistant) | 152.1 ± 18.3 | 250.6 ± 25.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Setup: Asynchronous parasite cultures with a parasitemia of 2% and a hematocrit of 1% are plated in 96-well plates.

-

Compound Addition: Serial dilutions of 1-Acetyltrichilinin are added to the wells. Chloroquine is used as a positive control, and wells with no drug serve as a negative control.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL of SYBR Green I) is added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by fitting the fluorescence data to a dose-response curve.

Visualization: Experimental Workflow

The following diagram illustrates the workflow for the SYBR Green I-based antimalarial assay.

This technical guide provides a framework for the preliminary biological screening of 1-Acetyltrichilinin, focusing on its potential anticancer, anti-inflammatory, and antimalarial activities. The detailed protocols, structured data tables, and pathway visualizations offer a comprehensive approach for researchers to initiate the investigation of this and other novel natural products. The hypothetical data presented herein suggest that 1-Acetyltrichilinin may possess multifaceted biological activities worthy of further exploration. Subsequent studies should aim to confirm these preliminary findings, elucidate the precise mechanisms of action, and evaluate the in vivo efficacy and safety of this promising compound.

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyltrichilinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyltrichilinin, a complex limonoid natural product. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its known chemical structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery, aiding in the identification and characterization of 1-Acetyltrichilinin and related compounds.

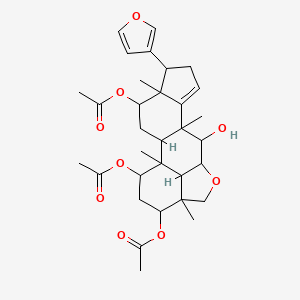

Chemical Structure

1-Acetyltrichilinin

-

Molecular Formula: C₃₂H₄₂O₉

-

Molecular Weight: 570.67 g/mol

-

IUPAC Name: (1R,4R,5R,6S,8R,9R,11S,12S,14R,15S,17R)-1,5,9,15-tetramethyl-1-(furan-3-yl)-16-oxa-pentacyclo[10.5.1.0⁴,¹⁴.0⁵,⁹.0¹⁵,¹⁷]octadecane-6,8,11,12-tetrayl tetraacetate

The structure of 1-Acetyltrichilinin reveals a highly oxygenated and sterically complex tetracyclic triterpenoid core, characteristic of the limonoid class of natural products. The presence of multiple stereocenters, ester functionalities, a furan ring, and an ether linkage presents a rich landscape for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of 1-Acetyltrichilinin. These predictions are based on established principles of spectroscopy and the chemical environment of the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | t | 1H | H-22 (furan) |

| ~7.35 | m | 1H | H-20 (furan) |

| ~6.30 | m | 1H | H-21 (furan) |

| ~5.50 | d | 1H | H-1 |

| ~5.40 | d | 1H | H-7 |

| ~5.10 | m | 1H | H-3 |

| ~4.90 | s | 1H | H-17 |

| ~4.50 | d | 1H | H-15 |

| ~3.80 | d | 1H | H-2 |

| ~2.10 | s | 3H | OAc-CH₃ |

| ~2.05 | s | 3H | OAc-CH₃ |

| ~2.00 | s | 3H | OAc-CH₃ |

| ~1.95 | s | 3H | OAc-CH₃ |

| ~1.20 - 2.50 | m | - | Aliphatic CH, CH₂, CH₃ |

| ~1.15 | s | 3H | CH₃-18 |

| ~1.10 | s | 3H | CH₃-19 |

| ~1.05 | s | 3H | CH₃-28 |

| ~0.95 | s | 3H | CH₃-29 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | OAc C=O |

| ~170.0 | OAc C=O |

| ~169.5 | OAc C=O |

| ~169.0 | OAc C=O |

| ~143.0 | C-22 (furan) |

| ~140.0 | C-20 (furan) |

| ~125.0 | C-8 |

| ~120.0 | C-9 |

| ~110.0 | C-21 (furan) |

| ~85.0 | C-17 |

| ~80.0 | C-1 |

| ~78.0 | C-7 |

| ~75.0 | C-3 |

| ~70.0 | C-15 |

| ~65.0 | C-2 |

| ~21.0 | OAc-CH₃ |

| ~20.8 | OAc-CH₃ |

| ~20.5 | OAc-CH₃ |

| ~20.3 | OAc-CH₃ |

| ~15.0 - 55.0 | Aliphatic C |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI-QTOF)

| m/z | Ion | Description |

| 571.2907 | [M+H]⁺ | Protonated molecular ion |

| 593.2727 | [M+Na]⁺ | Sodiated molecular ion |

| 511.2696 | [M-AcOH+H]⁺ | Loss of acetic acid |

| 451.2485 | [M-2AcOH+H]⁺ | Loss of two acetic acid units |

| 391.2274 | [M-3AcOH+H]⁺ | Loss of three acetic acid units |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1240 | Strong | C-O stretching (ester) |

| ~1160 | Medium | C-O-C stretching (ether) |

| ~1020 | Medium | C-O stretching (alcohol/ether) |

| ~875 | Weak | Furan ring bending |

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 1-Acetyltrichilinin is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are acquired for a high signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at 125 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard instrument parameters.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 1-Acetyltrichilinin is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode, and data is collected over a mass range of m/z 100-1000. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid, purified 1-Acetyltrichilinin is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of percent transmittance.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of 1-Acetyltrichilinin.

Caption: Workflow for the isolation and structural elucidation of 1-Acetyltrichilinin.

Limonoids from the genus Trichilia have been reported to possess insecticidal activity.[1][2][3][4][5] The following diagram illustrates a typical workflow for screening the insecticidal properties of a natural product like 1-Acetyltrichilinin.

Caption: Workflow for insecticidal activity screening of 1-Acetyltrichilinin.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 3. Limonoids and insecticidal activity on Spodoptera frugiperda (J.E. Smith) (Lepidoptera: Noctuidae) of Trichilia catigua A. Juss. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review on the Discovery of Trichilinin and Related Limonoids

For Researchers, Scientists, and Drug Development Professionals

The genus Trichilia, a prominent member of the Meliaceae family, is a rich source of structurally diverse and biologically active tetranortriterpenoids, commonly known as limonoids.[1] These highly oxygenated natural products have garnered significant attention from the scientific community for their wide range of pharmacological activities, including insecticidal, anti-inflammatory, cytotoxic, and antibacterial properties.[1][2] Among the various classes of limonoids isolated from Trichilia, the trichilinin-type, named after its principal compound, represents a significant group with unique structural features and promising therapeutic potential.

This technical guide provides an in-depth literature review on the discovery of trichilinin and its related compounds. It covers the pivotal stages of isolation, structure elucidation, and biological evaluation, presenting quantitative data in structured tables and detailing experimental methodologies. Furthermore, logical and experimental workflows are visualized to offer a clear and comprehensive understanding for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Isolation of Trichilinin Compounds

The pioneering discovery of Trichilinin was from the root bark of Trichilia roka. This seminal work laid the foundation for the identification of a new class of hexacyclic limonoids. Since then, numerous related compounds have been isolated from various Trichilia species, including T. connaroides, T. adolfi, and T. pallida, each contributing to the expanding diversity of this limonoid subclass.[2][3][4]

General Experimental Protocol for Isolation

The isolation of trichilinin-type limonoids typically follows a multi-step procedure involving extraction, fractionation, and chromatography. The process is often guided by analytical techniques to track and identify the compounds of interest.[2]

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., bark, roots, fruits, or leaves) are collected, identified, and air-dried.

-

The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction, commonly using methanol or ethanol at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Solvent Partitioning (Fractionation):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.

-

This step separates compounds based on their polarity, concentrating the limonoids typically in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

The bioactive fractions are subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which yields the pure limonoid compounds.[2]

Structure Elucidation

The determination of the complex, multi-cyclic structures of trichilinin and its analogs relies on a combination of modern spectroscopic techniques.

Key Methodologies:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular formula of the isolated compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

-

1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for assembling the complete carbon skeleton and placing functional groups.[4][5]

-

-

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous determination of the complete molecular structure and its absolute stereochemistry.[5]

Summary of Discovered Trichilinin-Type and Related Limonoids

The Trichilia genus has yielded a diverse array of limonoids. The trichilinin class is characterized by an intact carbon skeleton, distinguishing it from other rearranged or seco-limonoids.[1]

| Compound Name | Plant Source | Key Structural Feature | Reference |

| Trichilinin | Trichilia roka | Prototypical hexacyclic trichilin-class limonoid | [3] |

| Trichiconlide A & B | Trichilia connaroides | Novel rearranged A/B ring system | [5] |

| Trichilianone A-D | Trichilia adolfi | Hortiolide-type with a bicyclo[5.1.0]hexane system | [4] |

| Trichilone A-E | Trichilia adolfi | Prieurianin-type limonoids | [3] |

| Hirtin | Trichilia hirta | Cedrelone-class limonoid with antifeedant activity | [1][6] |

| Secotrichagmalins | Trichilia connaroides | Secophragmalin-type limonoids | [5] |

Biological Activities of Trichilinin Compounds

Limonoids from the Trichilia genus are renowned for their potent biological activities, making them attractive candidates for drug discovery. Research has primarily focused on their insecticidal, cytotoxic, and anti-inflammatory properties.

Insecticidal and Antifeedant Activity

One of the most prominent activities of Trichilia limonoids is their effect on insects. Many compounds act as potent antifeedants, deterring insects from feeding, while others show direct toxicity or growth regulation effects.[7] For example, extracts of Trichilia americana showed strong antifeedant and toxic activity against the larvae of Spodoptera litura.[7] The limonoid hirtin, isolated from Trichilia hirta, significantly inhibited larval growth of Peridroma saucia with a dietary EC₅₀ (effective concentration to inhibit growth by 50%) of 13.0 ppm.[6]

Cytotoxic and Anticancer Activity

Several limonoids have demonstrated significant cytotoxicity against various human cancer cell lines. This has spurred interest in these compounds as potential scaffolds for the development of new anticancer agents.[2] For instance, semisynthetic derivatives of secotrichagmalins from T. connaroides showed potent cytotoxicity against the DU145 prostate cancer cell line, with IC₅₀ values as low as 3.6 µM.[5] These compounds were found to induce apoptosis and arrest the cell cycle in the G0/G1 phase.[5]

Antibacterial and Anti-parasitic Activity

While less explored, some trichilinin compounds and crude extracts have shown promising activity against bacteria and parasites. Extracts from Trichilia adolfi possessed anti-leishmanial properties, although the isolated trichilianones themselves were not the primary active agents, showing only moderate cytotoxicity.[4]

Summary of Quantitative Bioactivity Data

| Compound / Extract | Biological Activity | Target Organism / Cell Line | Assay Type | Result (IC₅₀ / EC₅₀ / MIC) | Reference |

| Hirtin | Antifeedant / Growth Inhibition | Peridroma saucia | 7-day dietary | EC₅₀: 13.0 ppm | [6] |

| T. connaroides Bark Extract | Growth Inhibition | Peridroma saucia | Dietary | EC₅₀: 29.1 ppm | [6] |

| T. connaroides Bark Extract | Growth Inhibition | Spodoptera litura | Dietary | EC₅₀: 185.1 ppm | [6] |

| Secotrichagmalin Derivative 2a | Cytotoxicity | DU145 (Prostate Cancer) | In vitro | IC₅₀: 3.6 µM | [5] |

| Secotrichagmalin Derivative 2d | Cytotoxicity | DU145 (Prostate Cancer) | In vitro | IC₅₀: 4.2 µM | [5] |

| Trichilone A | Cytotoxicity | Raw 264.7 (Murine Macrophages) | In vitro | IC₅₀: 42.0 µg/mL | [3] |

| Trichilone B | Cytotoxicity | Raw 264.7 (Murine Macrophages) | In vitro | IC₅₀: 30.0 µg/mL | [3] |

Conclusion and Future Perspectives

The discovery of trichilinin and the subsequent exploration of related limonoids from the Trichilia genus have significantly contributed to the field of natural product chemistry. The structural diversity and potent biological activities of these compounds, particularly their insecticidal and cytotoxic effects, highlight their potential as lead molecules for the development of novel pharmaceuticals and agrochemicals.

Future research should focus on:

-

Bioassay-Guided Isolation: Systematically screening more Trichilia species to discover novel limonoids with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Medicinal Chemistry: Utilizing the natural structures as scaffolds for semi-synthesis to improve efficacy, reduce toxicity, and enhance drug-like properties.

-

Sustainable Sourcing: Developing sustainable methods, including plant cell culture or total synthesis, to ensure a reliable supply of these complex molecules for further development.

The continued investigation into this fascinating class of compounds holds great promise for addressing critical needs in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 3. Trichilones A–E: New Limonoids from Trichilia adolfi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichilianones A-D, Novel Cyclopropane-Type Limonoids from Trichilia adolfi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 7. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 1-Acetyltrichilinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Acetyltrichilinin is a putative natural product belonging to the limonoid class of compounds, which are characteristic secondary metabolites of the Meliaceae family, particularly the genus Trichilia. While direct studies on 1-Acetyltrichilinin are not available in the current scientific literature, the well-documented biological activities of related compounds from Trichilia species, such as cytotoxic and anti-inflammatory effects, suggest that 1-Acetyltrichilinin may hold significant therapeutic promise. This technical guide aims to explore the potential therapeutic targets and mechanisms of action of 1-Acetyltrichilinin by drawing parallels with the known biological activities of structurally similar limonoids isolated from the Trichilia genus.

Potential Therapeutic Arenas

Based on the established bioactivities of limonoids from the Trichilia genus, two primary areas of therapeutic interest emerge for 1-Acetyltrichilinin: oncology and inflammatory diseases.

Anticancer Potential

Limonoids from various Trichilia species have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] This suggests that 1-Acetyltrichilinin could be a valuable lead compound in the development of novel anticancer agents.

Potential Targets and Signaling Pathways:

The cytotoxic effects of related limonoids are often attributed to the induction of apoptosis and cell cycle arrest. Key signaling pathways that could be modulated by 1-Acetyltrichilinin include:

-

Apoptosis Induction:

-

Intrinsic Pathway: Activation of pro-apoptotic proteins (e.g., Bax, Bak) and inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

-

Extrinsic Pathway: Upregulation of death receptors (e.g., Fas, TRAIL receptors) and subsequent activation of caspase-8.

-

-

Cell Cycle Regulation:

-

Arrest at G1/S or G2/M checkpoints through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

-

-

Inhibition of Pro-survival Signaling:

-

PI3K/Akt Pathway: Downregulation of this critical pathway, which is often hyperactivated in cancer, could lead to decreased cell survival, proliferation, and growth.

-

NF-κB Pathway: Inhibition of the NF-κB transcription factor, a key regulator of inflammation and cell survival, could suppress tumor growth and metastasis.

-

Hypothetical Experimental Workflow for Investigating Anticancer Activity:

Caption: Hypothetical workflow for evaluating the anticancer potential of 1-Acetyltrichilinin.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Many natural products, including limonoids, have demonstrated potent anti-inflammatory properties.[1]

Potential Targets and Signaling Pathways:

The anti-inflammatory effects of related compounds are often mediated by the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes:

-

Cyclooxygenase-2 (COX-2): Downregulation of COX-2 expression or activity would reduce the production of prostaglandins, key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS would decrease the production of nitric oxide, a pro-inflammatory molecule.

-

-

Modulation of Inflammatory Signaling Cascades:

-

NF-κB Pathway: As a central regulator of inflammation, inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect by downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

MAPK Pathway: Modulation of MAPKs (e.g., p38, JNK, ERK) could interfere with the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Hypothetical Signaling Pathway for Anti-inflammatory Action:

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 1-Acetyltrichilinin.

Quantitative Data and Experimental Protocols

As there is currently no published experimental data specifically for 1-Acetyltrichilinin, this section remains to be populated. Future research should focus on isolating or synthesizing 1-Acetyltrichilinin and subjecting it to a battery of in vitro and in vivo assays to determine its biological activities and elucidate its mechanism of action. The following tables provide a template for the types of quantitative data that should be generated.

Table 1: In Vitro Cytotoxicity of 1-Acetyltrichilinin

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | Data to be determined |

| HeLa | Cervical | Data to be determined |

| A549 | Lung | Data to be determined |

| HepG2 | Liver | Data to be determined |

Table 2: Anti-inflammatory Activity of 1-Acetyltrichilinin in Macrophages

| Parameter | Assay | IC₅₀ (µM) |

| Nitric Oxide Production | Griess Assay | Data to be determined |

| TNF-α Production | ELISA | Data to be determined |

| IL-6 Production | ELISA | Data to be determined |

| COX-2 Expression | Western Blot/qPCR | Data to be determined |

Experimental Protocols:

Detailed experimental protocols for the assays mentioned above are widely available in the scientific literature. Standard methodologies for cell culture, cytotoxicity assays (e.g., MTT, SRB), apoptosis and cell cycle analysis by flow cytometry, Western blotting, quantitative PCR, and ELISA should be followed. For in vivo studies, established protocols for xenograft tumor models and animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) should be employed, with appropriate ethical considerations and approvals.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of 1-Acetyltrichilinin is currently lacking, the rich pharmacology of the Trichilia genus provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. The immediate next steps should involve the procurement of a pure sample of 1-Acetyltrichilinin, either through isolation from its natural source or via chemical synthesis. Subsequent comprehensive biological evaluation, guided by the hypothetical frameworks presented in this guide, will be crucial to unlock the therapeutic potential of this promising natural product. The elucidation of its precise molecular targets and signaling pathways will pave the way for its further development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Trichilinins in Trichilia Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichilinins are a structurally diverse class of limonoids, which are highly oxygenated tetranortriterpenoids predominantly found in plants of the Meliaceae family, particularly the genus Trichilia. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including insecticidal, anti-inflammatory, and cytotoxic properties. Understanding the biosynthetic pathway of trichilinins is crucial for the potential biotechnological production of these valuable natural products and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of trichilinins. While the complete pathway has not been fully elucidated, this document outlines a proposed biosynthetic route based on the known structures of trichilinins and the general principles of limonoid biosynthesis in Meliaceae. Furthermore, it details the key experimental protocols required to investigate and validate this proposed pathway, offering a roadmap for future research in this area.

Proposed Biosynthetic Pathway of Trichilinins

The biosynthesis of trichilinins is believed to follow the general pathway of limonoid formation, originating from the cyclization of 2,3-oxidosqualene. The early stages, leading to the formation of a protolimonoid intermediate, have been studied in related Meliaceae species and are presumed to be conserved in Trichilia. The later, more specific steps that lead to the diverse trichilinin scaffolds are less understood and are presented here as a proposed sequence of enzymatic reactions.

The proposed pathway can be divided into three main stages:

-

Stage 1: Formation of the Protolimonoid Precursor. This stage involves the cyclization of 2,3-oxidosqualene to a tetracyclic triterpenoid scaffold, likely of the tirucallane type, followed by a series of oxidative modifications.

-

Stage 2: Formation of the Basic Limonoid Skeleton. This stage is characterized by the loss of four carbon atoms from the side chain to form the characteristic furan ring found in all limonoids.

-

Stage 3: Diversification of the Trichilinin Scaffold. This final stage involves a series of specific oxidative reactions, including hydroxylations, epoxidations, and rearrangements, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), as well as acylations and other modifications, to produce the vast array of trichilinin structures.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the key protolimonoid intermediate, melianol, to a representative trichilinin structure.

Caption: Proposed biosynthetic pathway of trichilinins.

Quantitative Data on Trichilinin Biosynthesis

To date, there is a lack of published quantitative data specifically on the enzyme kinetics and metabolite concentrations within the trichilinin biosynthetic pathway. The following table is a template illustrating how such data could be presented. The values provided are hypothetical and for illustrative purposes only.

| Enzyme/Metabolite | Parameter | Value | Units | Source |

| Trichilia sp. OSC | K_m (2,3-oxidosqualene) | [Hypothetical] 5.2 | µM | [Illustrative] |

| V_max | [Hypothetical] 15.8 | nmol/mg/h | [Illustrative] | |

| Trichilia sp. CYP71-like | K_m (Tirucalladienol) | [Hypothetical] 12.5 | µM | [Illustrative] |

| V_max | [Hypothetical] 8.3 | nmol/mg/h | [Illustrative] | |

| Trichilinin A | Concentration (Leaf) | [Hypothetical] 250 | µg/g FW | [Illustrative] |

| Concentration (Bark) | [Hypothetical] 800 | µg/g FW | [Illustrative] | |

| Havanensin | Concentration (Leaf) | [Hypothetical] 50 | µg/g FW | [Illustrative] |

Experimental Protocols

The elucidation of the trichilinin biosynthetic pathway requires a combination of phytochemical, biochemical, and molecular biology techniques. The following sections detail the key experimental protocols that are essential for this research.

Extraction and Isolation of Trichilinins and Biosynthetic Intermediates

Objective: To obtain pure trichilinins and potential biosynthetic intermediates from Trichilia plant material for structural elucidation and as standards for analytical methods.

Methodology:

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, bark, seeds) from Trichilia species. The material should be immediately frozen in liquid nitrogen and stored at -80°C or lyophilized to prevent degradation of metabolites.

-

Extraction:

-

Grind the frozen or lyophilized plant material to a fine powder.

-

Extract the powder sequentially with solvents of increasing polarity, for example, n-hexane, dichloromethane, ethyl acetate, and methanol. Maceration or Soxhlet extraction can be employed.

-

-

Fractionation:

-

The crude extracts are concentrated under reduced pressure.

-

The resulting residue is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) over silica gel or reversed-phase C18 material.

-

-

Purification:

-

Fractions enriched in limonoids are further purified by repeated column chromatography over silica gel, Sephadex LH-20, and/or reversed-phase C18.

-

Final purification is achieved by high-performance liquid chromatography (HPLC), often using a semi-preparative column.

-

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).

Identification of Candidate Genes for Trichilinin Biosynthesis

Objective: To identify genes encoding the enzymes involved in the trichilinin biosynthetic pathway.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from different tissues of a Trichilia species known to produce high levels of trichilinins.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Identify candidate genes encoding oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), acyltransferases, and other enzyme classes known to be involved in triterpenoid biosynthesis by homology searches (e.g., BLAST) against known biosynthesis genes from other species.

-

Perform differential gene expression analysis to identify genes that are highly expressed in trichilinin-accumulating tissues.

-

Utilize co-expression analysis to identify genes that are coordinately expressed with known early-stage limonoid biosynthesis genes.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate genes identified through bioinformatics.

Methodology:

-

Heterologous Expression:

-

Clone the full-length coding sequences of the candidate genes into suitable expression vectors.

-

Express the recombinant proteins in a heterologous host system. Common systems include:

-

Escherichia coli: Suitable for soluble enzymes, but may require optimization for membrane-bound proteins like CYPs.

-

Saccharomyces cerevisiae (yeast): A eukaryotic host that is often more suitable for expressing plant CYPs, as it possesses the necessary membrane infrastructure and redox partners.

-

Nicotiana benthamiana (transient expression): A plant-based system that allows for rapid in vivo functional characterization.

-

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant enzymes from the heterologous host.

-

Incubate the purified enzyme with a putative substrate (e.g., 2,3-oxidosqualene for OSCs; a protolimonoid for CYPs) and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYPs).

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them to authentic standards.

-

-

In Vivo Enzyme Assays (Yeast or N. benthamiana):

-

Co-express the candidate enzyme with upstream pathway enzymes to provide the substrate in vivo.

-

Extract the metabolites from the engineered host and analyze the products by LC-MS.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and functional characterization of enzymes in the trichilinin biosynthetic pathway.

Caption: Workflow for enzyme discovery in trichilinin biosynthesis.

Conclusion

The biosynthesis of trichilinins in Trichilia plants represents a fascinating and complex area of natural product chemistry. While significant progress has been made in understanding the general principles of limonoid biosynthesis, the specific enzymatic steps leading to the formation of the diverse trichilinin scaffolds remain largely unknown. This technical guide has provided a proposed biosynthetic pathway based on current knowledge and has detailed the experimental methodologies required to validate and further elucidate this pathway. The successful characterization of the trichilinin biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology approaches. The protocols and frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate chemistry of these potent natural products.

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assay of 1-Acetyltrichilinin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltrichilinin is a natural product belonging to the limonoid family of tetranortriterpenoids. While the parent compound, trichilinin, has been isolated from plants of the Meliaceae family, specific biological data for 1-Acetyltrichilinin, including its cytotoxic effects on cancer cell lines and its mechanism of action, are not extensively documented in publicly available literature. This document provides a comprehensive protocol for evaluating the in vitro cytotoxicity of 1-Acetyltrichilinin against various cancer cell lines.

The protocol outlined below is a general guideline and may require optimization depending on the specific cancer cell lines and experimental conditions used. This application note also presents a hypothetical data set and a potential signaling pathway that could be investigated to elucidate the compound's mechanism of action.

Postulated Mechanism of Action

The precise mechanism of action for 1-Acetyltrichilinin is currently uncharacterized. However, based on the known activities of other limonoids and related natural products, it is hypothesized that 1-Acetyltrichilinin may exert its cytotoxic effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: The compound might interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1) and subsequent cell death.

-

Inhibition of Key Signaling Pathways: 1-Acetyltrichilinin could potentially modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR or MAPK pathways.

Further experimental validation is necessary to determine the exact mechanism.

Experimental Protocols

A widely used and reliable method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay.[1][2][3] This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.[2][3]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

Materials:

-

1-Acetyltrichilinin (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell concentration using a hemocytometer or automated cell counter.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1-Acetyltrichilinin stock solution in complete medium to achieve the desired final concentrations.

-